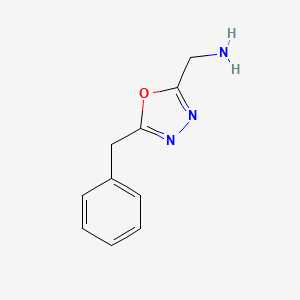

(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

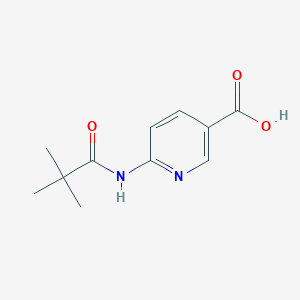

“(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine” is a chemical compound with the linear formula C10H11O1N3 . It is a solid substance and its CAS Number is 12025-32-0 .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which “this compound” is a part of, involves reactions of acid hydrazides with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines . Another method involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3, a boiling point of 353.1±52.0 °C at 760 mmHg, and a flash point of 167.4±30.7 °C . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds . Its ACD/LogP is 0.81, and its ACD/LogD (pH 7.4) is 0.78 .Wissenschaftliche Forschungsanwendungen

1. Anti-tumor Potential

(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine derivatives have demonstrated promising anti-tumor potential. A study by Ramazani et al. (2014) synthesized a series of these compounds and tested them against various cancer cell lines. Some compounds showed better cytotoxic activity than the reference drug doxorubicin, particularly against A549, HT29, HT1080, and MCF-7 cells. This suggests their potential as effective anti-cancer agents (Ramazani et al., 2014).

2. Anticoagulant Agents

Research indicates that 1,3,4-oxadiazole derivatives, including this compound, may have significant anticoagulant properties. Iyer et al. (2016) synthesized and tested a series of these compounds, which showed an increase in prothrombin time and clotting time, indicating potential as anticoagulant therapy agents. This highlights their potential in the treatment and management of blood clotting disorders (Iyer et al., 2016).

3. Antimicrobial Activity

Compounds based on this compound have shown promising results in antimicrobial studies. A study conducted by Kapadiya et al. (2020) synthesized a series of these compounds, which demonstrated in vitro antibacterial activity against various strains of bacteria and fungi, suggesting their potential in treating infections (Kapadiya et al., 2020).

4. Neuroprotective Activity

These compounds have also been explored for their neuroprotective properties. Clutterbuck et al. (2009) reported on oxadiazolylindazole sodium channel modulators that demonstrated neuroprotective activity in hippocampal neurons. This could imply their potential use in treating neurological disorders or brain injuries (Clutterbuck et al., 2009).

5. Corrosion Inhibition

Amid the diverse applications, these compounds have been studied for their role in corrosion inhibition. Ammal et al. (2018) found that 1,3,4-oxadiazole derivatives are effective in inhibiting corrosion of mild steel in acidic environments, a property valuable in industrial applications (Ammal et al., 2018).

Wirkmechanismus

Target of Action

The primary targets of (5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine are currently under investigation. As a unique chemical compound, it is expected to interact with specific proteins or enzymes in the body, which play crucial roles in various biological processes .

Mode of Action

The exact mode of action of this compound is not fully understood at this time. It is believed that the compound interacts with its targets, leading to changes in their function. This interaction could potentially alter the activity of the target, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. These effects are expected to be the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .

Eigenschaften

IUPAC Name |

(5-benzyl-1,3,4-oxadiazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-10-13-12-9(14-10)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBPEHJDTFADTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640516 |

Source

|

| Record name | 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933756-55-9 |

Source

|

| Record name | 1-(5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Dimethoxymethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325006.png)

![5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325007.png)

![5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325009.png)

![3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1325010.png)

![5-Fluoro-3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325012.png)

![5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325013.png)

![5-Chloro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1325014.png)